molecular formula C10H21ClN2O B13457947 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride CAS No. 2901095-28-9

3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride

Cat. No.: B13457947
CAS No.: 2901095-28-9
M. Wt: 220.74 g/mol
InChI Key: VXKANBPQOIACNX-UHFFFAOYSA-N
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Description

3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes reductive amination with isopropylamine to form N-(propan-2-yl)cyclohexanamine.

    Amidation: The resulting amine is then reacted with a suitable carboxylic acid derivative, such as cyclohexanecarboxylic acid chloride, to form the carboxamide.

    Hydrochloride Formation: Finally, the carboxamide is treated with hydrochloric acid to yield the hydrochloride salt of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-N-(propan-2-yl)cyclohexane-1-carboxamide
  • 3-amino-3-cyclohexyl-propan-1-ol hydrochloride

Comparison

Compared to similar compounds, 3-amino-N-(propan-2-yl)cyclohexane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2901095-28-9

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

3-amino-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-7(2)12-10(13)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H

InChI Key

VXKANBPQOIACNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCCC(C1)N.Cl

Origin of Product

United States

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